molecular formula C13H26N2 B1468122 1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine CAS No. 1248791-32-3

1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine

Cat. No. B1468122
CAS RN: 1248791-32-3
M. Wt: 210.36 g/mol
InChI Key: UVWZXISTTDRPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine, commonly known as TMCP, is a cyclic amine with a pyrrolidine ring. It is a versatile compound, with a wide range of applications in the fields of chemistry, biology, and medicine. In

Scientific Research Applications

Drug Synthesis

The pyrrolidine ring, a core structure in “1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine”, is a versatile scaffold in drug discovery. It’s used to create biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This compound can be used to synthesize novel drugs with selective biological targets.

Material Science

In material science, this compound’s unique properties make it ideal for developing new materials with specific functions. Its structural versatility allows for the creation of polymers or small molecules that can be used in high-performance materials or nanotechnology applications.

Chemical Research

“1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine” serves as a building block in chemical research, particularly in the synthesis of complex organic molecules. Its reactivity and ability to form diverse chemical bonds make it valuable for constructing molecules with precise configurations .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions due to its structural complexity. It can serve as a substrate analog to probe the active sites of enzymes or as a moiety in the design of enzyme inhibitors .

Pharmacology

Pharmacologically, the compound’s pyrrolidine ring is significant for its stereogenicity, which can influence the biological profile of drug candidates. Different stereoisomers of this compound could lead to different pharmacological effects, making it a valuable tool for developing enantioselective drugs .

Industrial Applications

Industrially, the compound can be used in the synthesis of specialty chemicals that require specific stereochemical configurations. Its potential for creating enantiomerically pure substances is particularly valuable in the production of agrochemicals, flavors, and fragrances .

properties

IUPAC Name

1-(3,3,5-trimethylcyclohexyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-10-6-12(8-13(2,3)7-10)15-5-4-11(14)9-15/h10-12H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWZXISTTDRPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine
Reactant of Route 6
1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine

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